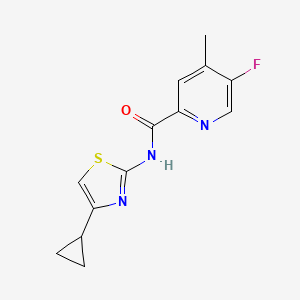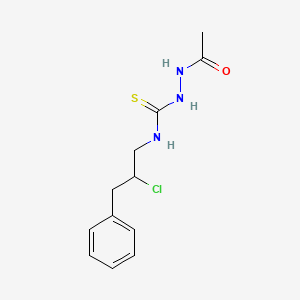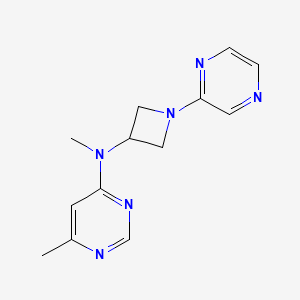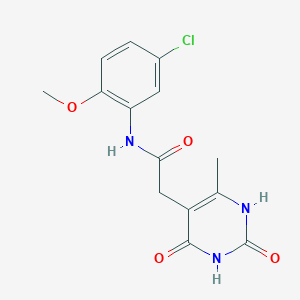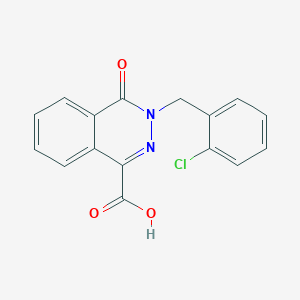
(Z)-7-(3-chlorobut-2-en-1-yl)-8-((2-(dimethylamino)ethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(Z)-7-(3-chlorobut-2-en-1-yl)-8-((2-(dimethylamino)ethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” is a chemical compound with the molecular formula C15H23ClN6O2 . It belongs to the class of organic compounds known as purines, which are aromatic compounds containing a two-ring system consisting of a six-membered ring fused to a five-membered ring, with four nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and molecular formula. It contains a purine ring system, which is substituted with various functional groups including a chlorobut-2-en-1-yl group, a dimethylaminoethylamino group, and two carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, it’s likely to be soluble in polar solvents due to the presence of the polar amine and carbonyl groups .Scientific Research Applications
Psychotropic Activity and Receptor Affinity
One of the primary applications of derivatives similar to the specified compound lies in their potential psychotropic activity. A study by Chłoń-Rzepa et al. (2013) designed a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione as potential ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) with possible anxiolytic and antidepressant properties. The study identified compounds that exhibited significant antidepressant-like and anxiolytic-like activities, suggesting the therapeutic potential of these derivatives in treating depression and anxiety disorders [Chłoń-Rzepa et al., 2013].
Cytotoxic Activity
Another significant application of related compounds involves their cytotoxic activity against various cancer cell lines. Deady et al. (2003) explored the cytotoxic properties of carboxamide derivatives of benzo[b][1,6]naphthyridines, showcasing potent cytotoxic effects against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. This research highlights the potential of such derivatives in developing new anticancer therapies [Deady et al., 2003].
Crystal Structure and Molecular Design
The crystal structure of derivatives can provide insights into their molecular design and application in materials science. Karczmarzyk and Pawłowski (1997) described the crystal structure of a related compound, emphasizing its typical geometry and potential for designing materials with specific properties [Karczmarzyk & Pawłowski, 1997].
Fused Heterocyclic Compounds
The synthesis and application of fused heterocyclic compounds, as explored by Hassaneen et al. (2003), present another avenue for the utilization of such derivatives. These compounds have potential applications in pharmaceuticals, agrochemicals, and dyestuffs, demonstrating the versatility of purine-2,6-dione derivatives in various scientific and industrial fields [Hassaneen et al., 2003].
Antitumor Activity and Vascular Relaxing Effect
The synthesis of novel heterocycles with potential antitumor activity and vascular relaxing effects further illustrates the broad spectrum of applications for these compounds. Ueda et al. (1987) synthesized purino [7, 8-g]-6-azapteridines and [1, 2, 4] triazino [3, 2-f] purines, exhibiting antitumor activity and suggesting their potential in cancer treatment and cardiovascular applications [Ueda et al., 1987].
properties
IUPAC Name |
7-[(Z)-3-chlorobut-2-enyl]-8-[2-(dimethylamino)ethylamino]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN6O2/c1-10(16)6-8-22-11-12(18-14(22)17-7-9-19(2)3)20(4)15(24)21(5)13(11)23/h6H,7-9H2,1-5H3,(H,17,18)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENQTICCLFZNRP-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C2=C(N=C1NCCN(C)C)N(C(=O)N(C2=O)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CN1C2=C(N=C1NCCN(C)C)N(C(=O)N(C2=O)C)C)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
478252-86-7 |
Source


|
| Record name | 7-[(2Z)-3-CHLORO-2-BUTENYL]-8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-Amino-4-(difluoromethyl)cyclohexyl]methanol](/img/structure/B2610187.png)
![2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2610189.png)
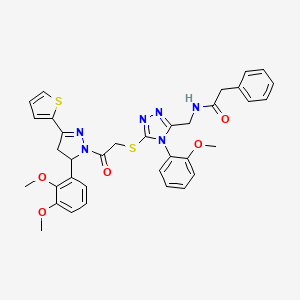
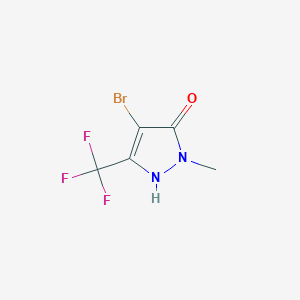
![8-(4-Ethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2610193.png)
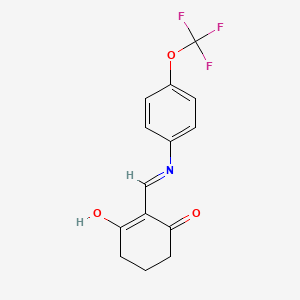
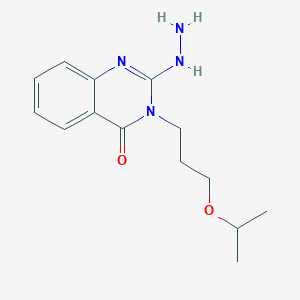
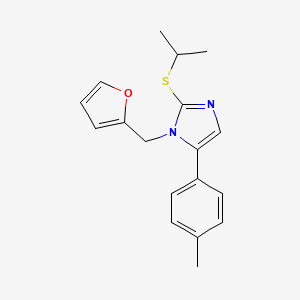
![7-benzyl-1,3-dimethyl-8-[(2Z)-2-(phenylmethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2610199.png)
